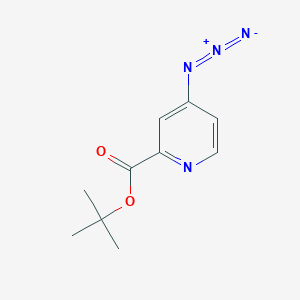

Tert-butyl 4-azidopyridine-2-carboxylate

Description

Tert-butyl 4-azidopyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with an azide group at the 4-position and a tert-butyl ester at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups: the azide enables participation in click chemistry (e.g., Huisgen cycloaddition), while the tert-butyl ester acts as a protective group for carboxylic acids, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-azidopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMKVIFWCRPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-azidopyridine-2-carboxylate typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-azidopyridine-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide:

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Aminopyridine Derivatives: Formed by the reduction of the azido group.

Triazole Derivatives: Formed by cycloaddition reactions with alkynes.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-azidopyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry, a powerful tool for constructing molecular architectures with high efficiency and specificity.

Biology

In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions. The azido group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis.

Medicine

In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. The azido group can be transformed into various functional groups, allowing the design of molecules with desired biological activities.

Industry

In the materials science industry, this compound can be used to create functionalized polymers and materials with specific properties. The azido group can be incorporated into polymer backbones, enabling further modifications and applications in coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 4-azidopyridine-2-carboxylate largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a 1,3-dipolar cycloaddition mechanism. This reaction is highly specific and efficient, making it valuable for various applications in chemical biology and materials science.

Comparison with Similar Compounds

Research Findings and Limitations

- Pyridine derivatives often exhibit planar geometries, with hydrogen bonding influencing crystal packing ().

- Safety Data Gaps : The absence of specific toxicity or ecotoxicity data for this compound necessitates reliance on general azide and tert-butyl ester safety protocols.

Biological Activity

Tert-butyl 4-azidopyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including pharmacokinetic properties, structure-activity relationships, and case studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

This compound features a tert-butyl group, an azide functional group, and a pyridine ring with a carboxylate moiety. The presence of the azide group is notable for its ability to participate in click chemistry, which can facilitate the development of new therapeutic agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. The following table summarizes key pharmacokinetic parameters relevant to this compound:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

These parameters indicate a moderate clearance rate and a significant volume of distribution, suggesting that the compound may effectively reach target tissues after administration .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. In studies utilizing the ERK5:MEF2D luciferase reporter assay, the compound showed an inhibitory concentration (IC50) of approximately 77 ± 4 nM against truncated ERK5 constructs. However, when tested on full-length ERK5, a paradoxical activation was observed, indicating complex interactions within cellular signaling pathways .

Inhibition of Inflammation Mediators

Preliminary biological activity tests are being conducted to evaluate the compound's potential to inhibit inflammation mediators. These studies aim to elucidate its role in modulating inflammatory responses, which could have implications for treating inflammatory diseases .

Case Studies

-

Case Study on Cancer Cell Lines :

A study assessed the effects of this compound on various cancer cell lines over a 72-hour period. The results indicated that concentrations above 10 μM were necessary to observe significant antiproliferative effects, which were not solely attributable to ERK5 kinase inhibition but rather involved transcriptional activity modulation . -

Metabolism Studies :

Metabolism studies using Cunninghamella elegans have shown that tert-butyl derivatives undergo significant metabolic transformations. This is crucial for understanding the compound's pharmacokinetics and potential toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.